3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromine, sulfur, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-(methylsulfanyl)phenyl]methanol: Shares the bromine and methylsulfanyl groups but lacks the pyrazolo[1,5-a]pyrimidine core.
5-bromo-2-(methylsulfanyl)benzamide: Similar functional groups but different core structure.
Uniqueness
3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H18BrF3N4OS |
---|---|
Molecular Weight |
511.4g/mol |
IUPAC Name |
3-bromo-N-(2-methylsulfanylphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H18BrF3N4OS/c1-31-15-10-6-5-9-13(15)27-20(30)18-17(22)19-26-14(12-7-3-2-4-8-12)11-16(21(23,24)25)29(19)28-18/h2-10,14,16,26H,11H2,1H3,(H,27,30) |
InChI Key |
HDTSUYHLCBKYCF-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.